

Spectroscopic Profile of Methyl Diphenylacetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl diphenylacetate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl diphenylacetate**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Chemical Structure

The structural representation of **methyl diphenylacetate** is fundamental to interpreting its spectroscopic data. The molecule consists of a central carbon atom bonded to two phenyl rings, a methoxycarbonyl group (-COOCH₃), and a hydrogen atom.

Figure 1. Chemical Structure of **Methyl Diphenylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **methyl diphenylacetate** is characterized by signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester

group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~5.10	Singlet	1H	Methine proton (-CH)
~3.70	Singlet	3H	Methyl protons (-OCH ₃)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~172.5	Carbonyl carbon (C=O)
~139.0	Quaternary aromatic carbons (ipso-C)
~128.8	Aromatic carbons (ortho-C)
~128.5	Aromatic carbons (para-C)
~127.5	Aromatic carbons (meta-C)
~57.0	Methine carbon (-CH)
~52.5	Methyl carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **methyl diphenylacetate** reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl and methine)
~1735	Strong	C=O stretch (ester)
~1600, ~1495, ~1450	Medium to Strong	Aromatic C=C skeletal vibrations
~1250-1150	Strong	C-O stretch (ester)
~750, ~700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

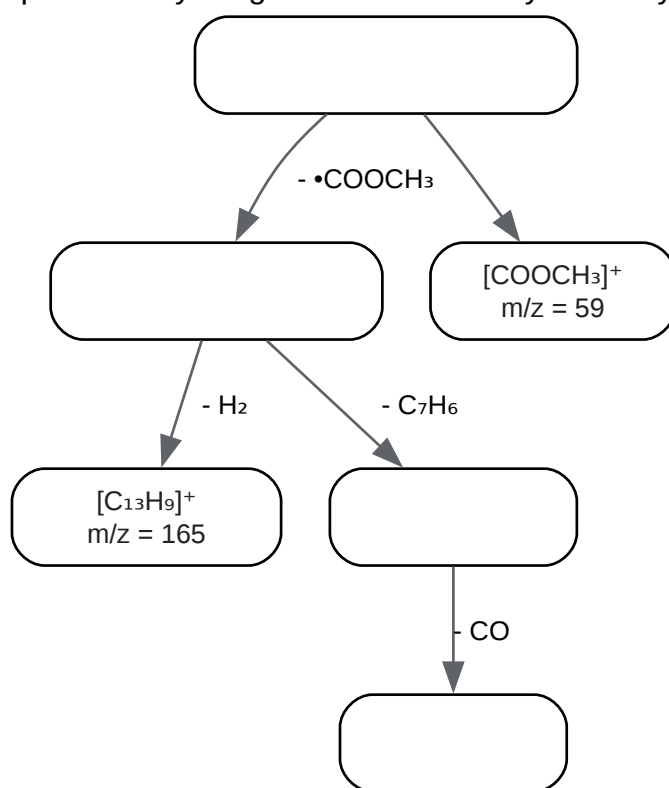
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum of **methyl diphenylacetate** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
226	Moderate	[M] ⁺ (Molecular Ion)
167	High	[M - COOCH ₃] ⁺
165	Moderate	[C ₁₃ H ₉] ⁺
105	Low	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺
59	Moderate	[COOCH ₃] ⁺

Mass Spectrometry Fragmentation Pathway

The fragmentation of **methyl diphenylacetate** upon electron ionization can be rationalized through several key pathways.

Proposed Mass Spectrometry Fragmentation Pathway of Methyl Diphenylacetate



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